molecular formula C9H13NO3 B13318873 Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate

Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate

Cat. No.: B13318873
M. Wt: 183.20 g/mol
InChI Key: ZQCIVDVXCPAUEF-SSDOTTSWSA-N
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Description

Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate is an organic compound that features a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and ethylamine.

    Esterification: Furan-2-carboxylic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl furan-2-carboxylate.

    Amination: The ester is then subjected to reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride to introduce the amino group at the 3-position of the furan ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using continuous flow reactors to increase efficiency.

    Automated Amination: Automated systems for reductive amination to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl (3R)-3-amino-3-(furan-2-YL)propanol.

    Substitution: Various amides and other substituted derivatives.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The amino group can form hydrogen bonds with biological macromolecules, influencing their function.

    Pathways: The compound can participate in metabolic pathways involving amino acids and esters, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the amino group.

    3-Amino-3-(furan-2-yl)propanoic acid: Similar structure but lacks the ester group.

    Furan-2-carboxylic acid: Contains the furan ring but lacks both the amino and ester groups.

Uniqueness

Ethyl (3R)-3-amino-3-(furan-2-YL)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(furan-2-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m1/s1

InChI Key

ZQCIVDVXCPAUEF-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CO1)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CO1)N

Origin of Product

United States

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